Dysprosium selenide
Description
Properties
IUPAC Name |
dysprosium(3+);selenium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Dy.3Se/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKRJHNJTNYZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se-2].[Se-2].[Se-2].[Dy+3].[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Dy2Se3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923265 | |
| Record name | Dysprosium selenide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12020-04-1 | |
| Record name | Dysprosium selenide (Dy2Se3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium selenide (Dy2Se3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dysprosium selenide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didysprosium triselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Dysprosium Selenide Materials
Direct Elemental Reaction Approaches
The most straightforward method for synthesizing dysprosium selenide (B1212193) is through the direct reaction of its constituent elements. wikipedia.orgontosight.ai This technique involves combining stoichiometric amounts of dysprosium metal and selenium powder in a sealed, inert environment, typically a quartz ampoule under vacuum. The mixture is then subjected to high temperatures, allowing the elements to react directly and form dysprosium selenide. wikipedia.org The reaction can be represented by the following equation:
2Dy + 3Se → Dy₂Se₃ wikipedia.org
This high-temperature synthesis route is fundamental for producing bulk polycrystalline this compound. The purity of the resulting compound is highly dependent on the purity of the starting materials and the control of the reaction atmosphere to prevent the formation of oxides or other impurities.
Chemical Vapor Transport Techniques
Chemical Vapor Transport (CVT) is a method utilized for the synthesis and crystal growth of solid-state materials. While specific studies detailing the CVT of this compound are not prevalent, the technique has been successfully applied to related materials such as transition-metal diselenides and other rare earth tellurides. researchgate.nettubitak.gov.trulakbim.gov.trresearchgate.net
The CVT process involves the use of a transport agent, often a halogen like iodine or bromine, which reacts with the material to be transported (in this case, this compound) to form a volatile gaseous species at a specific temperature zone within a sealed reaction tube. This gaseous compound then diffuses along a temperature gradient to a cooler zone, where the reverse reaction occurs, leading to the deposition of the material in a crystalline form. researchgate.net This method is particularly useful for growing high-quality single crystals and depositing thin films. researchgate.nettubitak.gov.tr The process parameters, such as the nature of the transport agent, the temperature gradient, and the pressure within the system, are critical for controlling the growth rate and quality of the resulting crystals.
Solution-Based Synthesis Routes
Solution-based methods offer a versatile and often low-temperature alternative to traditional solid-state reactions, providing greater control over particle size, morphology, and composition.
Sol-Gel Processes
The sol-gel process is a wet-chemical technique widely used for the fabrication of materials, typically metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. rsc.org While direct synthesis of this compound via the sol-gel method is not extensively documented, the technique has been employed to incorporate dysprosium ions into various host matrices, such as silica (B1680970) glass and zinc oxide nanoparticles. ias.ac.inmdpi.commdpi.com
The general process involves the hydrolysis and polycondensation of molecular precursors, often metal alkoxides or salts, in a solvent. rsc.org For instance, in the synthesis of dysprosium-doped materials, a dysprosium salt like dysprosium nitrate (B79036) is dissolved along with the precursor of the host material. mdpi.commdpi.com The solution is then hydrolyzed to form a "sol," a colloidal suspension of solid particles in a liquid. Further processing leads to the formation of a "gel," a continuous solid network enclosing a continuous liquid phase. Subsequent drying and heat treatment of the gel can yield powders, films, or monolithic solids. This method offers the advantage of producing homogeneous materials at a molecular level. rsc.org
Successive Ionic Layer Adsorption and Reaction (SILAR) Method for Thin Film Deposition
The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a simple and effective technique for depositing thin films of various materials, including metal chalcogenides, onto a substrate. researchgate.netbohrium.com This method has been successfully used to prepare this compound (Dy₂Se₃) thin films for applications in electrochemical capacitors. researchgate.netorcid.orgyccskarad.com
The SILAR process involves the sequential immersion of a substrate into cationic and anionic precursor solutions, with a rinsing step in deionized water after each immersion to remove excess and unadsorbed ions. researchgate.net For the synthesis of Dy₂Se₃ thin films, an aqueous solution of dysprosium nitrate serves as the cationic precursor, providing Dy³⁺ ions. The anionic precursor, containing Se²⁻ ions, is typically prepared by dissolving selenium powder in a reducing agent solution, such as sodium sulfite (B76179) (Na₂SO₃). researchgate.netresearchgate.net
The deposition process for Dy₂Se₃ thin films can be summarized in the following steps:
The substrate is immersed in the dysprosium nitrate solution, where Dy³⁺ ions are adsorbed onto the surface.
The substrate is rinsed with deionized water to remove loosely bound ions.
The substrate is then immersed in the sodium selenosulfate solution, where the adsorbed Dy³⁺ ions react with Se²⁻ ions to form a layer of Dy₂Se₃.
Finally, the substrate is rinsed again with deionized water to remove any unreacted species.
This cycle is repeated a number of times to achieve the desired film thickness. researchgate.net The properties of the resulting film, such as its thickness and morphology, can be controlled by adjusting the concentration of the precursor solutions, the immersion times, and the number of deposition cycles. researchgate.net
Research findings have shown that Dy₂Se₃ thin films synthesized by the SILAR method exhibit a specific capacitance, making them promising for energy storage applications. researchgate.netyccskarad.com
Table 1: SILAR Synthesis Parameters and Electrochemical Performance of Dy₂Se₃ Thin Films
| Parameter | Value |
|---|---|
| Cationic Precursor | Dysprosium Nitrate |
| Anionic Precursor | Sodium Selenosulfate |
| Electrolyte | 1 M LiClO₄ |
| Specific Capacitance (Cs) | 92 F g⁻¹ at 2.85 A g⁻¹ |
| Capacitance Retention | 85% over 5000 cycles |
Data sourced from Khot et al. (2022) researchgate.netyccskarad.com
Hydrothermal Synthesis (as applied to related lanthanide chalcogenides and their composites)
Hydrothermal synthesis is a method of synthesizing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly well-suited for producing high-purity, well-crystallized materials that may be unstable at the melting point. While direct hydrothermal synthesis of this compound is not extensively reported, this method has been successfully used to synthesize other lanthanide-containing compounds, such as lanthanide orthophosphates and lanthanide stannate pyrochlores. acs.orgnih.gov There is also mention of one-step hydrothermal synthesis for metal chalcogenides, suggesting its potential applicability to this compound. niser.ac.in
In a typical hydrothermal process, aqueous solutions of the precursors (e.g., metal salts) are sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures typically ranging from 100 to 300 °C. The increased pressure within the autoclave enhances the solubility of the reactants and facilitates the crystallization of the product. The morphology and crystal structure of the final product can be influenced by parameters such as the reaction temperature, time, pH of the solution, and the presence of surfactants or templates. The method has been shown to produce nanocrystalline materials with uniform morphology and high surface area. nih.gov
Solution Combustion Synthesis (for dysprosium-containing nanocomposites)
Solution Combustion Synthesis (SCS) is a versatile, rapid, and energy-efficient method for producing a wide variety of nanomaterials, including oxides, sulfides, and carbon-based nanocomposites. mdpi.comacs.org The process involves a self-sustaining exothermic reaction between an oxidizer (typically a metal nitrate) and a fuel (such as urea, glycine, or citric acid) in an aqueous solution. acs.org
While the direct synthesis of this compound via SCS is not explicitly detailed, the method has been effectively used to synthesize dysprosium-containing nanocomposites, for example, dysprosium-doped zinc zirconate. optica.org In a typical SCS procedure for such materials, stoichiometric amounts of the metal nitrates (e.g., dysprosium nitrate and zirconyl nitrate) and the fuel are dissolved in water. The solution is then heated, leading to the evaporation of water and the formation of a viscous gel. Upon reaching the ignition temperature, the gel undergoes a rapid, self-sustaining combustion reaction, producing a voluminous, foamy powder. chimicatechnoacta.ru
The high temperatures generated during the brief combustion process facilitate the formation of well-crystallized materials with a large specific surface area, which is advantageous for various applications. mdpi.com The properties of the resulting nanocomposites can be tailored by adjusting the type and ratio of fuel to oxidizer, which in turn affects the combustion temperature and the characteristics of the final product. mdpi.com
Flux Growth Methods for Single Crystal Formation
The flux growth method is a powerful technique for synthesizing high-quality single crystals of materials that have high melting points or decompose before melting, making melt-growth techniques unsuitable. mdpi.commpg.de This method involves dissolving the constituent elements or a pre-synthesized polycrystalline form of the target compound in a molten solvent, known as a flux. The single crystals then grow from the supersaturated solution as it is slowly cooled. osti.gov The choice of flux is critical and should have a low melting point, low viscosity, and low reactivity with the crucible material, while being able to dissolve the reactants. mdpi.comnorthwestern.edu
For rare-earth compounds, various fluxes have been successfully employed. Metallic elements with low melting points, such as indium or tin, can serve as a "self-flux" if they are a component of the final crystal or as a conventional flux if they are not. mdpi.comacs.org For example, single crystals of Yb₂PdGe₃ and other rare-earth compounds containing elements like dysprosium and holmium have been grown from an indium flux. acs.org In this process, the elemental components are placed in a crucible (often tantalum to avoid reactions) with an excess of the flux material. northwestern.eduacs.org The assembly is sealed, typically in a quartz ampoule under an inert atmosphere, heated to a high temperature to ensure complete dissolution, and then cooled slowly over an extended period to promote crystal growth. acs.orgacs.org After the growth process, the flux can be removed physically or chemically, for instance, by centrifuging the molten flux away or by using a selective etchant like dilute acid. acs.orgmdpi.com
Another approach involves using salt fluxes, such as eutectic mixtures of alkali chlorides or other low-melting-point inorganic compounds. mdpi.commdpi.com For instance, a K₂CO₃-B₂O₃-Bi₂O₃ mixture has been used as a flux to grow single crystals of rare-earth iron oxides. mdpi.com While specific flux recipes for this compound are not extensively detailed in the provided literature, the principles established for other rare-earth intermetallics and chalcogenides are directly applicable. A thermodynamic study of the Dy-Se system noted the growth of DySe₁.₈₇₅ single crystals via chemical transport reactions, a related vapor-phase technique that also avoids melting the material directly. researchgate.net
Table 1: Parameters in Flux Growth Method
| Parameter | Description | Relevance |
|---|---|---|
| Flux Material | The solvent used to dissolve the reactants (e.g., In, Sn, KCl/NaCl). mdpi.com | Determines dissolution temperature, viscosity, and potential for incorporation into the crystal. |
| Crucible Material | Container for the reaction (e.g., Ta, Al₂O₃, glassy carbon). northwestern.eduacs.org | Must be inert to the flux and reactants at high temperatures. |
| Temperature Profile | Heating rate, maximum temperature, dwell time, and cooling rate. osti.govacs.org | Controls the dissolution of reactants and the nucleation and growth of single crystals. Slow cooling is crucial. |
| Atmosphere | Typically an inert gas (e.g., Argon) or vacuum. mpg.deacs.org | Prevents oxidation of the reactants and crucible at high temperatures. |
| Flux Removal | Method to separate crystals from the solidified flux (e.g., centrifuging, chemical etching). acs.orgmdpi.com | Isolates the final single crystal products for characterization. |
Controlled Synthesis of this compound Nanostructures
The synthesis of nanomaterials allows for the tuning of material properties through the control of size, shape, and dimensionality. For metal selenides, various solution-based chemical methods are commonly employed to produce nanostructures. medcraveonline.comrsc.org While specific protocols for this compound nanostructures are not prominently featured in the search results, methods used for other metal selenides and dysprosium-based nanoparticles provide a strong basis for their potential synthesis.
Hydrothermal and solvothermal methods are versatile techniques for producing crystalline nanostructures. researchgate.netmdpi.com These processes involve a chemical reaction in a sealed vessel (an autoclave) where solvents are brought to temperatures above their boiling points, increasing the pressure and facilitating the dissolution and recrystallization of precursors. mdpi.com For the synthesis of this compound nanostructures, one could hypothesize a reaction between a dysprosium salt (e.g., dysprosium nitrate or chloride) and a selenium source (e.g., selenium powder, sodium selenite, or hydrogen selenide) in a suitable solvent like water or an organic liquid. By controlling parameters such as precursor concentration, temperature, reaction time, and the use of surfactants or capping agents, it is possible to influence the morphology of the resulting nanostructures, yielding nanoparticles, nanowires, or nanosheets. researchgate.net
For example, the controlled synthesis of Sb₂Se₃ nanostructures has been achieved via a template-free hydrothermal route, where adjusting the reaction temperature or reactant concentration allowed for size control. researchgate.net Similarly, tin selenide (SnSe and SnSe₂) hierarchical nanostructures have been synthesized using a solvothermal approach with oleylamine (B85491) as the solvent. rsc.org The preparation of dysprosium carbonate nanoparticles via a direct precipitation method also demonstrates the feasibility of creating dysprosium-based nanostructures from salt precursors. researchgate.net These examples suggest that similar chemical precipitation and solvothermal/hydrothermal strategies would be promising routes for the controlled synthesis of this compound nanostructures.
Table 2: Potential Methods for this compound Nanostructure Synthesis
| Method | Description | Key Parameters | Potential Outcome |
|---|---|---|---|
| Hydrothermal/Solvothermal Synthesis | Chemical reaction in an aqueous or organic solvent in a sealed autoclave at elevated temperature and pressure. mdpi.com | Precursors, solvent, temperature, time, additives (surfactants). | Crystalline nanoparticles, nanowires, or nanosheets. researchgate.net |
| Chemical Precipitation | Reaction of soluble precursors in a solution to form an insoluble product that precipitates. researchgate.net | Precursor concentration, pH, temperature, stirring rate. | Amorphous or crystalline nanoparticles. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat the reaction mixture, accelerating nanoparticle formation. medcraveonline.com | Precursors, solvent, microwave power, time. | Rapid synthesis of uniform nanoparticles. |
Preparation of this compound Composites
Composite materials, which combine two or more distinct materials, are designed to leverage the properties of each component to achieve enhanced performance. This compound has been incorporated into composite structures to improve its suitability for specific applications, such as energy storage. researchgate.net
A notable example is the synthesis of a reduced graphene oxide/dysprosium selenide (rGO/Dy₂Se₃) composite. researchgate.netdntb.gov.ua This material was fabricated for use as an electrode in flexible supercapacitors. The synthesis was achieved using the Successive Ionic Layer Adsorption and Reaction (SILAR) method. researchgate.net The SILAR process is a bottom-up technique that involves the sequential immersion of a substrate into solutions containing the cationic and anionic precursors, with a rinsing step in between each immersion to remove excess ions. This cycle is repeated to build up a thin film of the desired material layer by layer.
In the preparation of the rGO/Dy₂Se₃ composite, a substrate was likely first coated with reduced graphene oxide. Subsequently, the SILAR process would be used to deposit Dy₂Se₃ onto the rGO framework. This would involve alternately dipping the substrate into a solution containing a dysprosium salt (the cationic precursor) and a solution containing a selenium source (the anionic precursor). researchgate.net The introduction of rGO into the composite serves to enhance electronic transport and improve cyclic stability, which are crucial for electrochemical performance. researchgate.netx-mol.net The resulting rGO/Dy₂Se₃ composite electrode exhibited a specific capacitance of 289 F/g at a scan rate of 5 mV/s and demonstrated excellent stability over 5000 charge-discharge cycles. This highlights how combining this compound with a conductive, high-surface-area material like rGO can create a composite with significantly improved functional properties.
General composite fabrication techniques can be broadly categorized as open or closed molding processes. While methods like hand lay-up and spray-up are common for large-scale polymer composites, smicomposites.com the preparation of advanced functional composites like rGO/Dy₂Se₃ often relies on more precise, bottom-up chemical and material deposition techniques such as SILAR.
Table 3: Synthesis of rGO/Dy₂Se₃ Composite via SILAR
| Step | Description | Purpose |
|---|---|---|
| Substrate Preparation | A suitable substrate is coated with reduced graphene oxide (rGO). | To provide a conductive, high-surface-area backbone for the composite. researchgate.net |
| Cationic Precursor Adsorption | The rGO-coated substrate is immersed in a solution containing Dy³⁺ ions. | To adsorb a layer of dysprosium ions onto the rGO surface. |
| Rinsing | The substrate is rinsed with a solvent (e.g., deionized water). | To remove excess, unadsorbed dysprosium ions. |
| Anionic Precursor Adsorption | The substrate is immersed in a solution containing Se²⁻ ions. | To react with the adsorbed dysprosium ions to form a layer of Dy₂Se₃. |
| Rinsing | The substrate is rinsed again. | To remove excess selenium ions and byproducts. |
| Repetition | The cycle is repeated multiple times. | To grow the Dy₂Se₃ film to the desired thickness. |
Advanced Structural Characterization of Dysprosium Selenide
Crystallographic Investigations
Crystallographic techniques are fundamental to elucidating the atomic arrangements within dysprosium selenide (B1212193) materials.
X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases and determining the lattice parameters of dysprosium selenide compounds. For instance, the substructure of the non-stoichiometric compound DySe~1.84 has been identified as tetragonal with P4/nmm symmetry. researchgate.netresearchgate.net Single-crystal X-ray diffraction data for this compound revealed an orthorhombic basic cell with lattice parameters a = 3.9912(3) Å, b = 3.9863(1) Å, and c = 8.206(1) Å. acs.org Another example, Dy4S4Te3, crystallizes in the monoclinic space group C2/m. psu.edu
The analysis of XRD patterns is also crucial for studying nanocrystalline materials. For example, in Dy-doped Fe1.4Bi0.6Y0.5Se2.5-x nanocrystals, changes in the XRD patterns, such as the appearance and disappearance of peaks, confirm the incorporation of dysprosium into the structure and a rearrangement of the internal structure. rsc.org The average crystallite size of these nanocomposites, which can be calculated from the XRD data using Scherrer's equation, ranges from 27 to 38 nm. rsc.orgoptica.org
Table 1: Crystallographic Data for Selected this compound and Related Compounds
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| DySe~1.84 (substructure) | Tetragonal | P4/nmm | a = 4.0124, c = 8.261 |
| DySe~1.84 (basic cell) | Orthorhombic | - | a = 3.9912(3), b = 3.9863(1), c = 8.206(1) |
| Rb0.33DySe2.67 (substructure) | Orthorhombic | Cmcm | a = 4.0579, b = 19.539, c = 4.0579 |
| Dy4S4Te3 | Monoclinic | C2/m | - |
Inelastic neutron scattering (INS) is a powerful technique for probing the crystalline electric field (CEF) excitations in materials like this compound. aps.org The CEF, which arises from the electrostatic field of the surrounding ions in a crystal, splits the energy levels of the rare-earth ion's 4f electrons. aps.org These CEF excitations can be observed as nondispersive signals in INS spectra. lib4ri.ch
By analyzing the energies and intensities of these excitations, a CEF Hamiltonian can be determined, which in turn provides information about the ground state wavefunctions and the local magnetic anisotropy of the dysprosium ions. arxiv.org For example, in various dysprosium garnets, the gap between the ground state and the first excited CEF level has been measured, confirming the strong Ising character of the Dy3+ moment. lib4ri.ch This information is crucial for understanding the magnetic properties of these materials.
Electron diffraction, particularly selected area electron diffraction (SAED) performed in a transmission electron microscope (TEM), is an essential technique for the structural analysis of nanocrystalline materials. deepblock.netwikipedia.orgmyscope.trainingnih.gov SAED allows for the acquisition of diffraction patterns from localized regions of a sample, providing information about the crystal structure and orientation. deepblock.netwikipedia.orgmyscope.training
This technique has been employed to study various nanocrystalline selenides. For instance, in the study of rGO/dysprosium selenide (rGO/Dy2Se3) nanocomposites, high-resolution TEM and SAED are used to evaluate the structural morphology and particle size. researchgate.net Similarly, electron diffraction has been used to identify superlattice reflections in rare-earth tritellurides, indicating the presence of incommensurate distortions. capes.gov.braps.org For nanocrystalline copper selenide, electron diffraction in the selected area mode helps in understanding the formation mechanism of different phases. espublisher.com
Neutron Scattering for Crystalline Electric Field (CEF) Measurements
Stoichiometric and Non-Stoichiometric Compositions
This compound forms a variety of compounds with both stoichiometric and non-stoichiometric compositions. The existence of these different compositions is a key feature of the Dy-Se system.
Stoichiometric compounds have a fixed ratio of constituent elements, such as Dy2Se3. nih.gov In contrast, non-stoichiometric compounds exhibit a variable composition, often due to defects in the crystal lattice such as vacancies or interstitial atoms. unacademy.com
A notable example of a non-stoichiometric this compound is DySe~1.84. researchgate.net Thermodynamic studies of the DySe1.875–DySe1.50 system have revealed that the region between these boundary compositions consists of discrete stoichiometric phases. researchgate.net This indicates a complex phase diagram with multiple stable compounds. The ability to form both stoichiometric and non-stoichiometric phases allows for the tuning of the material's physical properties.
Analysis of Lattice Distortions and Superstructures
The crystal structures of this compound and related compounds can exhibit complex lattice distortions and superstructures, which are often associated with their electronic properties.
A charge-density wave (CDW) is a periodic modulation of the electron density in a solid, which is accompanied by a periodic distortion of the crystal lattice. nih.gov CDWs can be either commensurate or incommensurate with the underlying crystal lattice. quora.com A commensurate CDW has a wavelength that is a rational multiple of the lattice constant, while an incommensurate CDW has a wavelength that is an irrational multiple. quora.comaps.org
In the case of DySe~1.84, an incommensurate lattice distortion has been observed, which is attributed to the formation of a CDW. researchgate.netresearchgate.netacs.orgresearchgate.net This distortion is associated with the electronic states on the selenium atoms arranged in two-dimensional square nets. acs.org The modulation wave vectors for this superstructure have been determined to be q1 = αa* + βb* + 1/2c* and q2 = αa* - βb* + 1/2c*, where α and β are incommensurate parameters. acs.org The presence of CDWs is a significant feature of the rare-earth polychalcogenides, and their stability can be influenced by factors such as chemical pressure. capes.gov.braps.org The study of these CDWs is crucial for understanding the electronic transport properties of these materials. quora.com
Rationalization and Prediction of Rare Earth Selenide Superstructures
The complex crystal structures and the formation of superstructures in rare-earth selenides, including those containing dysprosium, can be rationalized and predicted using theoretical models. A notable approach involves the application of second-moment scaled Hückel theory, which incorporates ionic terms to analyze the electronic structure and stability of these materials. osti.gov This computational method has been effectively used to understand the intricate structural arrangements in compounds such as RbDy₃Se₈. osti.gov
The formation of superstructures in many rare-earth selenides is driven by distortions within the square lattices of selenium atoms. osti.gov In materials like RbDy₃Se₈, these lattice distortions are intricately linked with ordered defects in the chalcogen square lattice. osti.gov By performing energy calculations, it is possible to predict the most stable superstructure patterns from a vast number of potential configurations. For instance, in the case of RbDy₃Se₈, theoretical calculations have successfully proposed ground state superstructure patterns from over 500,000 alternatives. osti.gov The stability of these predicted structures can be further explained through analysis of Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) interactions and Madelung energy arguments. osti.govacs.org This theoretical framework provides crucial insights into the electronic factors that govern the formation of these complex, ordered atomic arrangements. acs.org
Microstructural Elucidation (e.g., Scanning Electron Microscopy)
The microstructure of this compound and related compounds is critical to understanding their physical properties and performance in various applications. Scanning Electron Microscopy (SEM) is a principal technique for elucidating the surface morphology, particle size, and aggregation of these materials.
SEM analysis of dysprosium-doped nanocomposites reveals significant changes in morphology based on dopant concentration. For example, in dysprosium-doped zinc oxide, increasing the dysprosium content has been observed to decrease the grain size, suggesting that the incorporation of Dy³⁺ ions can suppress grain growth. mdpi.com SEM images can distinguish between well-defined granular structures at low doping levels and different aggregation patterns at higher concentrations. mdpi.comoptica.org Similarly, for dysprosium-based oxides like DyMn₂O₅, SEM imaging, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), confirms the morphology—such as interconnected peanut-shaped microparticles—and verifies the elemental composition and uniform distribution of the constituent elements. rsc.org
In analogous rare-earth selenides like samarium selenide (SmSe), SEM is used to characterize the morphology of synthesized nanostructures, such as nanosheets. researchgate.net These analyses provide a visual confirmation of the material's form and texture at the micro-scale. The insights gained from SEM on related dysprosium-doped materials and other rare-earth selenides suggest that for this compound, one would expect to observe distinct morphological features, including particle shape, size distribution, and the degree of agglomeration, which are fundamental to controlling the material's bulk properties. researchgate.netacs.org
Defect Chemistry and Positional Coordinates Analysis
The defect chemistry of this compound is integral to its structural and electronic properties. In many rare-earth chalcogenides, the crystal structure accommodates a variety of defects, which are often ordered. osti.gov For instance, in the RbDy₃Se₈ superstructure, stability is achieved through a combination of lattice distortions and ordered defects within the selenium sublattice. osti.gov These are not random imperfections but rather an intrinsic feature of the compound's structure. The study of defect chemistry in selenides, such as tin selenide, shows that selenium vacancies can act as charge carrier recombination centers, and filling these vacancies can significantly enhance material properties. rsc.org This highlights the importance of understanding and controlling vacancy defects in this compound as well.
Positional coordinate analysis, typically determined through single-crystal X-ray diffraction, provides the precise location of each atom within the unit cell. This data is fundamental for a complete description of the crystal structure, including bond lengths and angles. While detailed positional data for every this compound stoichiometry is not always available, information for related compounds provides a clear example of the data format. For instance, the atomic coordinates for samarium selenide (SmSe₁.₉₀), which shares characteristics with this compound, are well-documented. researchgate.net For this compound (Dy₂Se₃), crystallographic databases compile essential structural information, including space group, unit cell parameters, and atomic positional coordinates, which are crucial for theoretical modeling and property prediction. nih.gov
Below is an example table illustrating the format for positional and displacement parameters for a related rare-earth selenide, SmSe₁.₉₀, which crystallizes in the P4/n space group. researchgate.net
| Atom | Site | x | y | z | U₁₁ | U₂₂ | U₃₃ |
|---|---|---|---|---|---|---|---|
| Sm(1) | 4e | 0.75 | 0.25 | 0.38413 | 0.0030 | 0.0037 | 0.0024 |
| Sm(2) | 8g | 0.04292 | 0.34803 | 0.11960 | 0.0042 | 0.0034 | 0.0031 |
| Sm(3) | 8g | 0.05332 | 0.35298 | 0.60559 | 0.0036 | 0.0041 | 0.0026 |
| Se(1) | 8g | 0.12134 | 0.56569 | 0.25054 | 0.0083 | 0.0080 | 0.0019 |
| Se(2) | 4e | 0.75 | 0.25 | 0.06478 | 0.0031 | 0.0037 | 0.0011 |
| Se(3) | 8g | 0.14918 | 0.05248 | 0.56306 | 0.0036 | 0.0034 | 0.0015 |
Electronic Structure and Spectroscopic Probes of Dysprosium Selenide
Theoretical Electronic Structure Calculations
Theoretical modeling, particularly through ab-initio methods and Density Functional Theory (DFT), provides fundamental insights into the electronic characteristics of materials like dysprosium selenide (B1212193). These computational approaches allow for the prediction of properties that are often challenging to measure experimentally.
Ab-initio Methods and Density Functional Theory (DFT)
Ab-initio calculations, which are based on first principles, and Density Functional Theory (DFT) are powerful tools for investigating the electronic structure of solids. nih.govuol.descirp.org For selenide compounds, these methods have been employed to understand their structural, magnetic, and electronic properties from bulk materials down to single-layer forms. arxiv.org DFT calculations, using approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) for the exchange-correlation potential, are instrumental in this analysis. nih.govscirp.org These computational techniques can be performed with or without considering spin-orbit interactions to observe the resulting changes in band structure and density of states. nih.gov The development of embedding theories that bridge periodic DFT calculations with conventional ab-initio quantum chemistry allows for a more accurate treatment of electron correlation effects in localized regions of a material. uol.de Such advanced computational models are crucial for accurately predicting properties, especially when dealing with the strong electron correlations in the 4f orbitals of dysprosium.
Band Structure and Band Gap Energy Determination
The band structure of a material dictates its electrical and optical properties. In solids, the band gap is the energy difference between the top of the valence band and the bottom of the conduction band, a crucial factor in determining electrical conductivity. wikipedia.org For dysprosium selenide and related compounds, theoretical calculations are used to determine the band structure. For instance, calculations on quaternary selenides like EuLnCuSe₃ (where Ln can be Dy) have predicted direct optical band gaps in the range of 1.87–2.09 eV. nih.gov It is important to note that different DFT functionals can yield varying results; for example, the Perdew-Burke-Ernzerhof (PBE) functional often underestimates band gaps, while quasi-particle calculations at the G₀W₀ level may overestimate them. hzdr.de The actual experimental values are typically expected to lie between these theoretical predictions. hzdr.de The band gap can be either direct or indirect, depending on whether the momentum of the electron at the top of the valence band and the bottom of the conduction band are the same. wikipedia.org
Density of States and Effective Mass Calculations
The density of states (DOS) describes the number of available electronic states at each energy level. researchgate.nettuwien.ac.at Theoretical calculations provide detailed information on the total and partial DOS, revealing the contributions of different atomic orbitals to the electronic bands. scirp.org For example, in rock-salt magnesium selenide (MgSe), calculations have shown that the lowest conduction band is primarily dominated by Mg-s and Mg-p states. scirp.org The effective mass of charge carriers (electrons and holes) is another critical parameter derived from the band structure, influencing the material's transport properties. researchgate.netnih.gov The effective DOS in the conduction and valence bands can be expressed through theoretical formulas that incorporate the effective carrier masses and the number of equivalent energy minima in the conduction band. tuwien.ac.at
Experimental Spectroscopic Characterization
Experimental techniques provide the necessary validation for theoretical predictions and offer direct measurements of the material's interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is a key technique for experimentally determining the optical properties and band gap of materials. researchgate.net For dysprosium-containing compounds, the absorption spectra reveal characteristic sharp line features corresponding to the intra-configurational 4f-4f electronic transitions of the Dy³⁺ ion. mdpi.com For instance, in dysprosium orthophosphate (DyPO₄), these transitions are observed from the ⁶H₁₅/₂ ground state to various excited states. mdpi.com In dysprosium carbonate (Dy₂(CO₃)₃), Tauc's plot analysis of the UV-Vis spectra has been used to estimate a wide optical band gap of approximately 4.66-5.17 eV. researchgate.net Similarly, for dysprosium-doped chalcogenide glass, UV-Vis spectroscopy showed that doping extended the material's activity across the UV-visible region. researchgate.net
Photoluminescence and Luminescence Quenching Mechanisms of Dy(III) ions
The luminescence of materials doped with trivalent dysprosium (Dy³⁺) ions is characterized by emissions in the visible spectrum, which arise from 4f-4f transitions. doi.org Typically, Dy³⁺ ions exhibit two primary emission bands: a blue emission around 480 nm (⁴F₉/₂ → ⁶H₁₅/₂) and a more intense yellow emission around 575 nm (⁴F₉/₂ → ⁶H₁₃/₂). dbc.wroc.pl The intensity of these emissions is highly dependent on the host material. dbc.wroc.pl
Luminescence quenching, the reduction of emission intensity, is a significant factor in the performance of luminescent materials. Several mechanisms can contribute to quenching, including:
Concentration Quenching : At higher concentrations of Dy³⁺ ions, the distance between them decreases, leading to non-radiative energy transfer through multipolar interactions, which quenches the luminescence. doi.org The critical energy transfer distance, which is the distance at which the probability of energy transfer equals the probability of radiative decay, can be calculated to understand this process. doi.org
Vibrational Quenching : High-energy vibrations from surrounding molecules, such as O-H, C-H, or N-H groups, can non-radiatively de-excite the luminescent center. nih.govcore.ac.uk This is a major concern, especially for lanthanide ions emitting in the near-infrared region, and can be mitigated by using deuterated solvents or host materials with low phonon energies. nih.govcore.ac.uk
Studies on Dy³⁺-doped materials often involve analyzing the luminescence decay curves to determine lifetimes and quantum yields, providing further insight into the efficiency and quenching mechanisms. dbc.wroc.plnih.gov For example, in dysprosium(III) triflate dissolved in various solvents, it was found that both C-H and O-H oscillators act as efficient quenchers of the ⁴F₉/₂ emitting state. nih.gov
X-ray Absorption Near Edge Structure (XANES) for Oxidation State Analysis
Correlation of Electronic Structure with Observed Optical Characteristics
The optical properties of this compound are intrinsically linked to its complex electronic structure, which is dominated by the localized 4f orbitals of the Dy³⁺ ions coexisting with the wider valence and conduction bands of the selenide lattice. researchgate.netaps.org The correlation between these two aspects is fundamental to understanding the material's behavior in applications such as lasers and optical sensors. researchgate.net
The absorption and emission spectra of Dy₂Se₃ are characterized by sharp, narrow bands corresponding to intraconfigurational 4f-4f transitions of the Dy³⁺ ion. acs.org The ground state of Dy³⁺ is ⁶H₁₅/₂, and absorption of photons can excite electrons to various higher energy levels, such as the ⁴F₉/₂ state. acs.org Luminescence then occurs when the ion relaxes from an excited state back to a lower one, with the primary emitting state for Dy³⁺ typically being ⁴F₉/₂. acs.org For instance, in (Ge₃₀Ga₅Se₆₅)₁₀₀₋ₓ(Dy₂Se₃)ₓ glasses, several infrared luminescence bands have been observed and assigned to specific electron transitions within the Dy³⁺ ion. researchgate.net
The precise energies of these 4f-4f transitions, and thus the wavelengths of absorption and emission, are modulated by the local environment of the Dy³⁺ ion. The crystal field created by the surrounding selenium anions lifts the degeneracy of the 4f energy levels (a phenomenon known as Stark splitting). aps.org The local atomic structure, which can be precisely determined by EXAFS, therefore directly influences the optical spectra. rsc.org For example, the coordination number and Dy-Se bond lengths dictate the symmetry and strength of the crystal field, which in turn determines the splitting pattern of the f-orbitals and the probabilities of radiative transitions. researchgate.netrsc.org
Thermodynamic and Phase Equilibrium Investigations
Phase Diagram Studies of the Dysprosium-Selenium Binary System
Research has confirmed the formation of several distinct dysprosium selenide (B1212193) compounds, including DySe (dysprosium monoselenide), Dy3Se4, Dy2Se3 (didysprosium triselenide), and DySe2. aip.org Non-stoichiometric compounds such as DySe1.84 have also been reported, highlighting the system's intricacy. sci-hub.secolab.ws The crystal structures of some of these phases have been determined, providing insight into the phase relationships at different compositions. For instance, Dy2Se3 is known to crystallize in the orthorhombic U2S3-type structure. dtic.milamazonaws.com The monoselenide, DySe, exhibits a low-temperature α-phase and a β-phase. aip.org
The table below summarizes the crystallographic data for known intermediate phases in the Dy-Se system. aip.org
| Phase | Crystal Structure Type | Lattice Parameters (a, c in nm) | Reference |
|---|---|---|---|
| α-DySe (<35 K) | - | a = 0.5699 | aip.org |
| β-DySe | - | a = 0.5672 | aip.org |
| DySe (metastable) | NaCl | a = 0.5713 | aip.org |
| Dy3Se4 | - | - | aip.org |
| Dy2Se3 | orthorhombic | - | aip.org |
| DySe2 | - | - | aip.org |
Thermodynamic Modeling and CALPHAD (CALculation of PHAse Diagrams) Approaches
The CALPHAD (CALculation of PHAse Diagrams) methodology is a powerful computational approach used to predict phase diagrams and thermodynamic properties of multicomponent systems. researchgate.net This method relies on assessing thermodynamic data for binary and ternary subsystems to build databases that can model higher-order systems. nih.gov
Despite the utility of this approach for systems like the rare earth selenides, a comprehensive thermodynamic assessment and CALPHAD-based modeling for the binary Dy-Se system has not been reported in the available literature. Such an assessment would involve critically evaluating experimental data on phase equilibria and thermochemical properties to create a self-consistent thermodynamic database. This database would then allow for the calculation of the Dy-Se phase diagram and the thermodynamic properties of all phases as a function of temperature and composition. The development of such a model is a complex undertaking that requires sufficient experimental input, which may be why it is not yet available.
High-Pressure Structural Phase Transitions in Dysprosium and Related Systems
High-pressure studies are essential for understanding the structural stability and electronic properties of materials. While specific high-pressure structural phase transition data for dysprosium selenide compounds are limited, research on related heavy rare-earth sesquichalcogenides provides valuable insights.
Studies have shown that applying high pressure and temperature can induce structural transformations in these materials. For instance, at a pressure of 70 kbars and a temperature of 1800°C, both Ho2Se3 and Er2Se3 were formed from their constituent elements directly into the Th3P4-type cubic structure. researchgate.net This indicates a pressure-induced stabilization of this cubic phase for heavy rare-earth sesquiselenides. Similar pressure-induced transitions to the Th3P4-type structure have been observed for the analogous sesquisulfides, including Dy2S3. researchgate.net These findings suggest that dysprosium sesquiselenide (Dy2Se3) would likely undergo a similar transformation to a Th3P4-type polymorph under sufficient pressure and temperature conditions.
Low-Temperature Heat Capacity and Derived Thermodynamic Functions
The low-temperature heat capacity provides fundamental information about the vibrational and electronic properties of a solid and allows for the calculation of key thermodynamic functions. The heat capacity of a synthesized sample of this compound (Dy2Se3) has been measured using adiabatic calorimetry over a temperature range of 4.85 K to 301.11 K. researchgate.net
The experimental data revealed two distinct λ-anomalies in the heat capacity curve, which are indicative of phase transitions. researchgate.net The maxima of these anomalies were observed at temperatures of 6.20 K and 219.40 K. researchgate.net Additionally, the heat capacity of crystalline Dy2Se3 showed an excess value consistent with a Schottky anomaly, arising from thermal population of crystal field-split electronic energy levels. researchgate.net
From these experimental heat capacity measurements, thermodynamic functions such as entropy, enthalpy, and the reduced Gibbs energy were calculated for the temperature interval from 0 K to 301 K. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Measurement Temperature Range | 4.85 K - 301.11 K | |
| Temperature of 1st λ-anomaly (TC1) | 6.20 K | |
| Temperature of 2nd λ-anomaly (TC2) | 219.40 K |
Bond Dissociation Energies of Lanthanide Selenides
The bond dissociation energy (BDE) is a measure of the strength of a chemical bond. For the diatomic this compound molecule (DySe), this value has been precisely determined using resonant two-photon ionization spectroscopy. aip.org This technique identifies sharp predissociation thresholds that are argued to coincide with the true 0 K bond dissociation energies. aip.org
The experimentally measured 0 K bond dissociation energy for DySe is 3.602(3) eV. aip.org This value is part of a systematic study of lanthanide sulfides and selenides, which provides crucial benchmark data for theoretical chemistry models and improves the understanding of chemical bonding trends across the lanthanide series. aip.org
Solid Solutions and Composite Material Systems Based on Dysprosium Selenide
Formation and Characterization of Dysprosium Selenide (B1212193) Solid Solutions
Solid solutions are materials that consist of two or more elements in a single-phase structure, where solute atoms occupy either substitutional or interstitial sites within the solvent lattice. The formation of extensive solid solutions is generally governed by the Hume-Rothery rules, which consider factors like atomic radii, crystal structure, and electronegativity of the constituent elements.
While dedicated studies on the intentional synthesis of dysprosium selenide solid solutions are not extensively documented, evidence of their formation appears in the study of more complex, multi-component systems. For instance, during the incongruent melting of quaternary compounds like SrLnCuSe₃ (where Ln can be Dy), solid solutions involving SrSe, Cu₂₋ₓSe, and the rare-earth selenide (Ln₂Se₃), including Dy₂Se₃, are formed. nih.gov Similarly, investigations into the EuErCuSe₃ system show the formation of a Eu₁₋ₓErₓCuᵧSe solid solution upon melting. americanelements.com These occurrences demonstrate that Dy₂Se₃ can indeed participate in solid solution formation with other metal selenides under specific thermodynamic conditions.
Thermodynamic studies of the broader dysprosium-selenium system indicate that stepwise thermal dissociation of dysprosium-rich selenides leads to the formation of a series of discrete, stoichiometric phases, highlighting the complex phase equilibria in these systems. wikipedia.org The characterization of such solid solutions typically involves X-ray diffraction (XRD) to confirm the presence of a single crystalline phase and to track changes in the lattice parameters. As seen in analogous systems like yttrium and dysprosium lactate (B86563) solid solutions, the unit cell volume often shows a linear dependence on the cationic composition, a principle that would apply to this compound solid solutions as well. nih.govwikipedia.org
Integration with Carbonaceous Materials for Functional Composites (e.g., Reduced Graphene Oxide)
To overcome limitations such as lower surface area and enhance electrical conductivity, this compound (Dy₂Se₃) is often composited with carbonaceous materials like reduced graphene oxide (rGO). wikipedia.org This integration creates functional composites with significantly improved performance, particularly in energy storage applications such as supercapacitors.
A notable application is the development of flexible supercapacitors using rGO/Dy₂Se₃ composite electrodes. wikipedia.orgnih.gov These composites are typically synthesized using methods like the Successive Ionic Layer Adsorption and Reaction (SILAR) technique, where layers of Dy₂Se₃ are deposited onto a conductive substrate intertwined with rGO nanosheets. wikipedia.orgamericanelements.com
The synergy between the two components is key to the enhanced performance. The rGO provides a highly conductive and high-surface-area scaffold, which facilitates efficient charge transfer and provides more active sites for electrolyte interaction. wikipedia.org Meanwhile, Dy₂Se₃ contributes pseudocapacitive properties through reversible redox reactions (Se²⁻/Seⁿ⁻). nih.gov This combination leads to a significant boost in electrochemical performance compared to the pristine materials. For example, rGO/Dy₂Se₃ composites have demonstrated high specific capacitance and excellent cycling stability, retaining a large percentage of their initial capacitance after thousands of charge-discharge cycles. nih.govamericanelements.com
| Electrode Material | Synthesis Method | Electrolyte | Specific Capacitance (Cs) | Scan Rate / Current Density | Cyclic Stability | Reference |
|---|---|---|---|---|---|---|
| rGO/Dy₂Se₃ | SILAR | Not Specified | 289 F/g | 5 mV/s | Excellent stability over 5000 cycles | nih.gov |
| Dy₂Se₃ | SILAR | 1 M LiClO₄ | 92 F/g | 2.85 A/g | 85% retention over 5000 cycles | americanelements.com |
| Dy₂Se₃/LiClO₄-PVA/MnO₂ (Hybrid Device) | SILAR | LiClO₄-PVA | 83 F/g | Not Specified | 92% retention at 160° bending | americanelements.com |
Dysprosium-Doped and Co-Doped Selenide Matrices (e.g., Rare-Earth-Doped Selenide Glasses)
Dysprosium ions (Dy³⁺) are frequently used as a dopant in various selenide glass matrices to create materials with specific optical properties, primarily for applications in the mid-infrared (MIR) spectrum. wikipedia.orgfishersci.at These materials are of great interest for developing optical fiber amplifiers and lasers. nih.govwikipedia.org The host matrices are typically chalcogenide glasses, such as those in the Ge-Ga-Se, Ge-Ga-Sb-Se, and Ga-Ge-Sb-Se systems, which offer low phonon energies and high transparency in the infrared region. fishersci.atwikipedia.org
The low phonon energy of selenide glasses is crucial as it reduces the probability of non-radiative decay, thereby increasing the quantum efficiency of the Dy³⁺ electronic transitions. ereztech.com This allows for strong fluorescence, such as the 1.3 µm emission vital for telecommunication amplifiers and the 4-6 µm emissions for MIR lasers. nih.govfishersci.at Research has focused on optimizing the Dy³⁺ concentration and the glass composition to maximize luminescence and thermal stability. wikipedia.org
To further enhance performance, co-doping with other rare-earth ions is a common strategy. Sensitizer (B1316253) ions are introduced to absorb pump energy and efficiently transfer it to the Dy³⁺ ions. For instance, Thulium (Tm³⁺) has been shown to be an effective sensitizer for the 1.34 µm emission of Dy³⁺ in Ge-Ga-Sb-Se glasses through efficient energy transfer. fishersci.atereztech.com Co-doping with Praseodymium (Pr³⁺) can also significantly enhance MIR emissions from Dy³⁺. wikipedia.org Furthermore, combining Dy³⁺ with other active ions like Tb³⁺ and Nd³⁺ in selenide glasses has been explored to achieve broadband MIR sources or lasers operating at novel wavelengths. americanelements.comamericanelements.com
| Glass System | Dopant(s) | Key Property / Application | Finding | Reference |
|---|---|---|---|---|
| GeₓGa₅Se₍₉₅₋ₓ₎ | Dy³⁺ (0.05 mol%) | 1.3 µm Optical Amplifier | Strong fluorescence at 1.34 µm; measured lifetime of 520 µs. | nih.gov |
| Ge-Ga-Sb-Se | Dy³⁺ | Mid-Infrared (MIR) Emission | Optimum Dy³⁺ concentration for 3 µm emission was 0.02 mol%. | wikipedia.org |
| Ge-Ga-Sb-Se | Dy³⁺, Tm³⁺ | Enhanced 1.3 µm Emission | Tm³⁺ co-doping significantly enhanced the 1.3 µm fluorescence intensity and lifetime. | fishersci.at |
| Ga₅Ge₂₀Sb₁₀Se₆₅ | Dy³⁺ (1.0 wt%) | High-Purity MIR Laser Glass | Demonstrated high purity and stability for MIR laser applications. | fishersci.at |
| Selenide-Chalcogenide Fiber | Pr³⁺, Dy³⁺ | Ultra-Broadband MIR Source | Co-doping allows for photoluminescence spanning 2 µm to 6 µm. | americanelements.com |
| Selenide Glass | Dy³⁺ | 1.3 µm Quantum Efficiency | Selenide glass host can provide a quantum efficiency of up to 90% for the 1.3 µm emission. | ereztech.com |
Research into Functional Applications in Materials Science
Investigation of Magnetic Behavior for Advanced Device Architectures
The significant magnetic moment of the dysprosium ion makes dysprosium selenide (B1212193) a compelling material for applications leveraging magnetic phenomena.
Spintronics, a field that utilizes the intrinsic spin of electrons in addition to their charge, holds promise for developing faster and more energy-efficient electronic devices. Dysprosium selenide and related compounds are being investigated for their potential role in this area. Dysprosium selenolate complexes, for instance, have been synthesized and shown to exhibit strong magnetic interactions that could be harnessed in spintronic devices. The doping of materials like bismuth selenide with dysprosium can induce novel structural and magnetic phases, which is advantageous for tailoring the properties of topological insulators for spintronic applications. rsc.org The combination of the magnetic properties of dysprosium with the semiconductor characteristics of selenium-based materials offers a pathway to manipulate spin-polarized currents, a fundamental requirement for spintronic technology. rsc.orgresearchgate.net
Single Molecule Magnets (SMMs) are individual molecules that can exhibit classical magnetic behavior, such as hysteresis, at low temperatures. This property makes them potential candidates for high-density data storage and quantum computing. Research has demonstrated that dysprosium-based complexes can function as SMMs. rsc.orgmdpi.commdpi.com The strong magnetic anisotropy of the dysprosium ion is a key factor in achieving SMM behavior. rsc.org Studies on dysprosium-based SMMs often focus on designing specific ligand environments around the dysprosium ion to control its magnetic properties. mdpi.commdpi.com While direct research on "this compound" as a distinct SMM is not extensively documented in the provided results, the principles derived from the study of other dysprosium-based SMMs are highly relevant. rsc.orgmdpi.commdpi.com The investigation of dysprosium selenolate complexes suggests a pathway for creating SMMs with tunable magnetic interactions.
The magnetocaloric effect (MCE) is the change in temperature of a material upon the application of a magnetic field. This phenomenon is the basis for magnetic refrigeration, an environmentally friendly and potentially more efficient alternative to conventional gas-compression cooling. Intermetallic alloys containing dysprosium and transition metals exhibit fascinating magnetic properties relevant to this application. nih.govplos.org The interaction between the 4f electrons of dysprosium and the 3d electrons of transition metals can lead to a significant MCE. nih.govplos.org Research in this area often involves creating solid solutions, such as Dy1−xScxNi2, to study how substituting different elements affects the Curie temperature and the magnitude of the magnetocaloric effect. researchgate.net While the search results primarily focus on alloys of dysprosium with transition metals like nickel and cobalt, the fundamental principles of tuning magnetic properties for an enhanced MCE are applicable to a broader range of dysprosium-containing materials. nih.govplos.orgresearchgate.netresearchgate.netnih.gov
Single Molecule Magnet (SMM) Research
Optoelectronic Device Research
The semiconducting nature of selenides combined with the unique electronic transitions of the dysprosium ion makes this compound a candidate for various optoelectronic applications.
Dysprosium-doped materials are known for their applications in lasers and lighting. aemree.com Specifically, dysprosium-doped crystals are used in high-powered laser systems. aemree.com In the context of selenide materials, rare-earth-doped selenide glasses, including those with dysprosium, show potential for mid-infrared laser applications due to their high luminescence efficiency. Research into lanthanide ion-doped chalcogenide fiber lasers has identified dysprosium as a key dopant for creating lasers that operate in the mid-infrared spectrum. arxiv.orgresearchgate.net The energy level structure of dysprosium allows for various pumping schemes to achieve laser emission at specific infrared wavelengths. arxiv.orgresearchgate.net Co-doping selenide glasses with dysprosium and other rare earths like cerium is also being explored to enhance laser performance. optica.org
This compound is being investigated as a potential material for the development of new solar cells, leveraging its semiconductor properties. lookchem.com The use of sputtering targets made of this compound allows for the deposition of thin films, a crucial step in the fabrication of many solar cell designs. americanelements.com While much of the research in selenide-based solar cells focuses on compounds like Copper Indium Gallium Selenide (CIGS) and Cadmium Selenide (CdSe) as the primary absorber layer, there is interest in using dopants to enhance performance. samaterials.comamericanelements.comamericanelements.comsamaterials.com For instance, research has shown that incorporating dysprosium-co-doped phosphors into cadmium selenide quantum dot-sensitized solar cells can significantly increase power conversion efficiency. univ-paris13.frnih.govnih.gov The general aim in this field is to develop materials that are abundant, non-toxic, and have a high absorption coefficient for sunlight. samaterials.comaip.org Dysprosium's role, often as a dopant, can be to modify the electronic band structure or introduce new energy levels to improve light absorption and charge separation. researchgate.net
Light-Emitting Diodes (LEDs) and Laser Materials
Thermoelectric Device Research for Energy Conversion
This compound is a subject of interest in the field of thermoelectric materials, which are capable of converting waste heat directly into useful electrical energy. wikipedia.org The efficiency of a thermoelectric material is determined by its dimensionless figure of merit (ZT), which requires a high Seebeck coefficient and electrical conductivity, coupled with low thermal conductivity.
While comprehensive experimental data on the thermoelectric figure of merit for this compound is not extensively documented in recent literature, studies on related dysprosium monochalcogenides (including DySe) provide some insight. Theoretical calculations of the mechanical and thermophysical properties of DySe have been performed to understand its stability and thermal behavior as a function of temperature. sarchemlabs.com Selenide-based materials, in general, are explored for thermoelectric applications due to their potential for complex crystal structures and the presence of heavy elements, which can effectively scatter phonons and reduce lattice thermal conductivity—a key requirement for efficient thermoelectric materials. sarchemlabs.com The promise for this compound in this area lies in these fundamental characteristics, though further empirical research is needed to fully determine its ZT value and practical potential in thermoelectric generators. wikipedia.org
Electrochemical Energy Storage Applications (e.g., Supercapacitors and Hybrid Capacitors)
Significant research has been conducted on the application of this compound (Dy₂Se₃) as an electrode material for energy storage devices, particularly supercapacitors and hybrid capacitors. These devices are valued for their high power density and long cycle life.
Pure Dy₂Se₃ thin films, synthesized via methods like the successive ionic layer adsorption and reaction (SILAR) technique, have demonstrated notable electrochemical performance. In one study, these films exhibited a specific capacitance of 92 F/g in a 1 M Lithium perchlorate (B79767) (LiClO₄) electrolyte. They also showed good cycling stability, retaining 85% of their initial capacitance after 5000 charge-discharge cycles.
To further enhance performance, researchers have created composites of this compound with other materials. A composite of Dy₂Se₃ with reduced graphene oxide (rGO) was developed for flexible supercapacitors. The rGO component improves electronic transport and enhances cyclic stability. This composite electrode achieved a specific capacitance of 289 F/g and maintained excellent stability over 5000 cycles, highlighting its potential for use in flexible and wearable electronics.
Hybrid electrochemical capacitors have also been fabricated using this compound. A flexible solid-state hybrid device with a Dy₂Se₃/LiClO₄-PVA/Manganese dioxide (MnO₂) configuration was shown to deliver a specific capacitance of 83 F/g, a specific energy of 18 Wh/kg, and a specific power of 2.7 kW/kg. nih.govwikipedia.org Impressively, this hybrid device maintained 92% of its capacitance even when bent at a 160° angle, demonstrating its mechanical robustness and suitability for flexible energy storage solutions. nih.govwikipedia.org
Table 1: Electrochemical Performance of this compound (Dy₂Se₃) Based Electrodes
| Electrode Material | Electrolyte | Specific Capacitance (Cs) | Current Density | Capacitance Retention | Number of Cycles | Reference |
|---|---|---|---|---|---|---|
| Dy₂Se₃ | 1 M LiClO₄ | 92 F/g | 2.85 A/g | 85% | 5000 | nih.gov |
| rGO/Dy₂Se₃ | - | 289 F/g | 5 mV/s (scan rate) | Excellent | 5000 | - |
Table 2: Performance of Flexible Dy₂Se₃/MnO₂ Hybrid Electrochemical Capacitor
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Specific Capacitance (Cs) | 83 F/g | - | nih.govwikipedia.org |
| Specific Energy | 18 Wh/kg | - | nih.govwikipedia.org |
| Specific Power | 2.7 kW/kg | - | nih.govwikipedia.org |
| Capacitance Retention | 92% | at 160° bending angle | nih.govwikipedia.org |
Sensing and Detector Technologies (e.g., Infrared Detectors)
This compound and dysprosium-doped selenide glasses are being explored for their utility in sensing and detector technologies, especially for applications in the mid-infrared (MIR) spectrum. The MIR range is critical for numerous applications, including environmental monitoring, remote sensing, molecular spectroscopy, and medical diagnostics.
Research has shown that dysprosium-doped selenide chalcogenide glasses are effective mediums for MIR lasers. These materials are chosen for their low phonon energies and high transparency in the long-wave infrared range. The doping with dysprosium ions (Dy³⁺) creates specific energy level transitions that facilitate laser emission in the MIR region, particularly around 4 µm. The development of fiber lasers based on dysprosium-doped selenide glass is a key area of research, aiming to create efficient and low-threshold laser sources for sensing and communication.
In addition to laser sources, this compound itself is utilized in the fabrication of infrared detectors. Its electronic properties are harnessed to enhance the detection capabilities for infrared radiation. While specific performance metrics are not widely detailed in the available research, its use in this field points to its role as a semiconductor material sensitive to the infrared portion of the electromagnetic spectrum.
Table of Mentioned Compounds
| Compound Name | PubChem CID |
|---|---|
| This compound (Dy₂Se₃) | 165975 |
| Dysprosium | 23912 |
| Selenide (ion, Se²⁻) | 107674 |
| reduced Graphene Oxide (rGO) | No single CID; a class of materials. |
| Manganese dioxide (MnO₂) | 14801 |
| Lithium perchlorate (LiClO₄) | 23665649 |
Computational Methodologies and Predictive Modeling
Ab-initio Molecular Dynamics Simulations for Thermodynamic Properties
Ab-initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations, providing a non-parametrized approach to studying materials. researchgate.net This method is particularly valuable for investigating the structural and thermodynamic properties of materials like dysprosium selenide (B1212193) without prior experimental input or empirical potentials. researchgate.netresearchgate.net
The AIMD simulation process often involves steps to achieve thermodynamic equilibrium, ensuring that the simulated system accurately represents the material at a specific temperature. researchgate.net For instance, the melt-quenching technique can be employed within AIMD to model amorphous or liquid structures by simulating the rapid cooling of a material from a high-temperature molten state. researchgate.net This allows for the investigation of structural properties through analyses like pair distribution functions and bonding characteristics. frontiersin.org
For calculating thermodynamic properties specifically, techniques such as path integral molecular dynamics (PIMD) can be integrated with ab-initio methods. nih.gov While direct ab-initio PIMD simulations are computationally very expensive, reference-potential methods can be used to make them more affordable, allowing for the accurate calculation of thermodynamic properties while retaining ab-initio level accuracy. nih.gov Research has been conducted to determine the low-temperature heat capacity and other thermodynamic functions of specific compositions like dysprosium selenide (Dy2Se3), providing crucial data for thermodynamic assessments. k1-met.com
Machine Learning and Artificial Intelligence Approaches in Materials Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science by providing a data-centric paradigm for material discovery and design. nih.govarxiv.org These approaches leverage statistical techniques to train models on existing materials data, enabling rapid prediction of properties and the identification of new candidate materials with desired characteristics, thereby accelerating development far beyond traditional trial-and-error experimentation. acs.orgaps.org
The typical ML pipeline in materials design involves several key stages acs.org:
Problem Identification : Defining the goal, such as designing a material with a specific property. acs.org
Data Collection & Featurization : Gathering data from experiments or high-throughput computations and converting chemical compositions and structures into machine-readable features or "fingerprints". arxiv.orgacs.org
Model Training : Selecting and training an ML algorithm (e.g., neural networks, support vector machines, random forests) on the dataset. nih.govresearchgate.net
Model Evaluation : Assessing the model's predictive performance using techniques like cross-validation. aps.org
Production & Inverse Design : Using the trained model to predict the properties of new, undiscovered materials or to design materials that meet specific performance targets (inverse design). nih.govacs.org
For dysprosium-containing materials, ML has been applied to model and optimize specific functional properties. For example, hybrid models combining support vector regression (SVR) with genetic algorithms have been used to predict the magnetocaloric effect in dysprosium-transition metal intermetallic alloys. nih.gov Such models can accurately forecast the material's performance for applications like magnetic refrigeration, demonstrating the power of ML to navigate complex composition-property landscapes and guide the design of advanced magnetic materials. nih.gov
Computational Prediction of Crystal Structures and Superstructures
Predicting the stable crystal structure of a material from its chemical formula alone is a fundamental yet highly challenging task in materials science. arxiv.org Computational Crystal Structure Prediction (CSP) methods are critical tools that can forecast the atomic arrangement of new materials, which in turn governs their physical and chemical properties. arxiv.orgresearchgate.net
Several computational strategies are employed for CSP:
Data Mining and Heuristics : This approach involves extracting heuristic rules from large libraries of known crystal structures or ab-initio calculated databases. aps.org By identifying patterns and correlations between composition and structure, it is possible to predict the most likely crystal structure for a new compound. aps.org
Evolutionary Algorithms (EA) : EAs are search algorithms inspired by natural selection. In CSP, a population of candidate crystal structures is generated and iteratively "evolved" through operations like mutation and crossover. The stability of each structure is evaluated using quantum mechanical calculations (like Density Functional Theory, DFT), and the lowest-energy (most stable) structures are identified over generations. researchgate.net This multidisciplinary approach has been successfully applied to complex systems, including lanthanide compounds. researchgate.net
Deep Learning : Inspired by successes in other fields, deep learning models are emerging as a powerful tool for CSP. arxiv.org For example, the AlphaCrystal-II model predicts the 3D crystal structure by first predicting the atomic distance matrix, leveraging the vast information on inter-atomic interactions present in known crystal structures. arxiv.org This data-driven method has the potential to significantly speed up the structure prediction process compared to traditional, computationally intensive search methods. arxiv.org
These predictive methods are essential for exploring the vast chemical space of materials like this compound and identifying potentially synthesizable new phases and superstructures.
Modeling of Electronic and Magnetic Properties
The unique electronic and magnetic properties of dysprosium-containing compounds, including this compound, are primarily derived from the behavior of dysprosium's 4f electrons. nih.gov Dysprosium possesses one of the highest magnetic moments of any element, especially at low temperatures, making its compounds of great interest for magnetic applications. americanelements.com Computational modeling is crucial for understanding and predicting these complex properties.
Ab-initio Calculations : First-principles calculations are used to obtain a detailed picture of the electronic structure. researchgate.net For lanthanide compounds, these calculations must often include effects like spin-orbit coupling to accurately model the interactions of the f-electrons. By computing the electronic structure, researchers can predict magnetic behavior, such as the orientation of the magnetic susceptibility tensor, and compare these predictions with experimental data from techniques like luminescence and torque magnetometry to refine the model. researchgate.net
Molecular Field Theory : The molecular field model is another theoretical framework used to investigate magnetic ordering in rare-earth materials. researchgate.net This approach considers the interactions between magnetic ions by approximating them as an effective magnetic field. The model takes into account key energy contributions, including the Zeeman energy (interaction with an external field), exchange interactions between neighboring ions, and the magnetocrystalline anisotropy energy, which describes the preferential orientation of the magnetic moments within the crystal lattice. researchgate.net This method has been successfully used to describe the temperature dependence of magnetization and other magnetic properties in elemental dysprosium and can be extended to its compounds. researchgate.net
Modeling the electronic and magnetic properties provides fundamental insights that are essential for designing dysprosium-based materials for applications in electronics, spintronics, and quantum information technologies.
Emerging Research Frontiers and Future Perspectives
Development of Novel Dysprosium Selenide (B1212193) Heterostructures
The creation of heterostructures, which involves combining dysprosium selenide with other materials, is a key area of research. These composite structures can exhibit enhanced properties and functionalities not found in the individual components.
A significant focus is on the development of this compound-based heterostructures for energy storage applications. For instance, composites of this compound (Dy2Se3) with reduced graphene oxide (rGO) have been synthesized. researchgate.net The introduction of rGO is intended to improve electrochemical performance by facilitating better electronic transport and enhancing cyclic stability. researchgate.net This approach leverages the synergistic effects between the high theoretical capacity of this compound and the excellent conductivity and large surface area of graphene.
Furthermore, the concept of creating heterostructures extends to other semiconductor materials. The development of novel selenide semiconductor heterostructures is seen as a promising route for applications in optoelectronics, photovoltaics, and catalysis. science.gov The unique properties of these combined materials can lead to improved light absorption, charge separation, and catalytic activity.
Exploration of Nanoscale Phenomena in this compound Systems
As materials are scaled down to the nanoscale, they often exhibit unique properties due to quantum confinement and surface effects. researchgate.netamericanelements.com The exploration of these nanoscale phenomena in this compound systems is a burgeoning area of research.
At the nanoscale, the properties of materials are significantly influenced by their size, shape, and surface characteristics. researchgate.netnanografi.com For this compound, this means that by controlling the size and morphology of its nanoparticles, it may be possible to tune its electronic, optical, and magnetic properties for specific applications. researchgate.net Research into the synthesis of this compound nanoparticles and the characterization of their size-dependent properties is crucial for unlocking their full potential. americanelements.com The ability to engineer materials at this level opens up possibilities for creating novel devices with enhanced performance. nanografi.comnanografi.com
Advancement of In-situ Characterization Methodologies for Dynamic Processes
To fully understand and optimize the synthesis and performance of this compound materials, it is essential to observe their behavior during dynamic processes in real-time. The advancement of in-situ characterization methodologies is therefore a critical research frontier.
Techniques such as in-situ X-ray diffraction (XRD) and transmission electron microscopy (TEM) allow researchers to monitor structural and morphological changes as they happen. lidsen.comnih.gov For example, in-situ XRD can be used to track the phase transformations of materials during synthesis or under operating conditions, providing valuable insights into reaction mechanisms and degradation pathways. lidsen.com Similarly, in-situ TEM can visualize the dynamic evolution of nanoparticles, offering a direct view of their growth, aggregation, and interaction with their environment. nih.gov
These advanced characterization techniques are invaluable for understanding the formation of this compound and its composites, enabling the rational design of synthesis protocols to achieve desired material properties. boisestate.edursc.org
Investigation of Synergistic Effects in Multi-Component this compound Systems
The incorporation of additional elements or compounds into this compound can lead to synergistic effects, where the combined properties are greater than the sum of the individual components. researchgate.netrsc.org This research area focuses on creating multi-component systems to enhance the performance of this compound for various applications.
Doping this compound with other rare-earth or transition metals is one approach to modify its properties. For example, doping with ions like cerium has been explored in selenide glasses for mid-infrared laser applications. optica.org The interaction between the dopant ions and the host material can lead to improved luminescence efficiency and other desirable optical characteristics. optica.org
Another avenue of investigation is the creation of composites where this compound is combined with other functional materials. The synergistic interaction between different transition metals in ternary systems is believed to be a promising strategy for developing advanced catalysts for water splitting. researchgate.net In the context of energy storage, composite electrodes that leverage the synergistic effects between different materials can lead to enhanced capacitance and cycling stability. researchgate.net
Focus on Sustainable Synthesis Routes and Scalability for Production
For this compound to be viable for widespread industrial application, it is crucial to develop synthesis methods that are not only efficient but also environmentally friendly and scalable.
Current research is exploring various "green" synthesis routes that minimize the use of hazardous reagents and reduce energy consumption. dntb.gov.ua For example, solution-based methods like the successive ionic layer adsorption and reaction (SILAR) technique and co-precipitation methods are being investigated for the synthesis of this compound and its composites at lower temperatures. researchgate.netoptica.org These methods offer advantages in terms of simplicity and control over the final product's morphology. optica.org
Furthermore, there is a strong emphasis on developing scalable production processes. americanelements.com Techniques that are compatible with large-scale manufacturing, such as certain deposition and printing methods, are being explored to move from laboratory-scale synthesis to industrial production. science.govsamaterials.com The ability to produce high-quality this compound materials in large quantities and at a reasonable cost will be a key factor in their successful commercialization. americanelements.com The development of eco-friendly and cost-effective alternatives to traditional photovoltaic materials is a significant driver in this area. samaterials.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing high-purity dysprosium selenide (DySe) in laboratory settings?
- Methodological Answer : High-purity DySe is typically synthesized via solid-state reactions under inert atmospheres (e.g., argon or vacuum) to prevent oxidation. Stoichiometric ratios of dysprosium and selenium are sealed in quartz ampoules, heated to 800–1000°C, and annealed for 48–72 hours. Post-synthesis, purity is verified using X-ray diffraction (XRD) to confirm crystallinity and energy-dispersive X-ray spectroscopy (EDX) for elemental composition. Contamination risks are mitigated by pre-treating precursors with nitric acid and employing glovebox techniques .
Q. Which spectroscopic and microscopic techniques are critical for characterizing DySe’s structural and electronic properties?
- Methodological Answer : Key techniques include:
- XRD : To determine crystal structure and phase purity.
- Raman Spectroscopy : To identify phonon modes and lattice dynamics.
- X-ray Photoelectron Spectroscopy (XPS) : To analyze surface composition and oxidation states.
- Scanning/Transmission Electron Microscopy (SEM/TEM) : For morphological and defect analysis.
- UV-Vis-NIR Spectroscopy : To estimate optical bandgaps via Tauc plots. Cross-validation with ellipsometry is recommended for higher accuracy .
Q. What are the primary challenges in achieving stoichiometric control during DySe synthesis?
- Methodological Answer : Challenges include selenium volatility and dysprosium’s hygroscopic nature. To address these:
- Use excess selenium (5–10%) to compensate for sublimation losses.
- Employ vacuum-sealed ampoules and slow cooling rates (1–2°C/min) to ensure homogeneity.
- Pre-dry precursors at 200°C under vacuum to remove moisture. Stoichiometry is confirmed via Rietveld refinement of XRD data and inductively coupled plasma mass spectrometry (ICP-MS) .
Advanced Research Questions
Q. How do variations in exchange-correlation functionals (e.g., GGA vs. LDA) in density functional theory (DFT) impact the predicted electronic properties of DySe?
- Methodological Answer :
- Local Density Approximation (LDA) : Underestimates bandgaps due to poor treatment of electron self-interaction.
- Generalized Gradient Approximation (GGA) : Improves accuracy for metallic systems but may over-delocalize electrons. Hybrid functionals (e.g., HSE06) or GW corrections are recommended for bandgap precision. For DySe, spin-orbit coupling (SOC) must be included to model f-electron interactions. Validation against angle-resolved photoemission spectroscopy (ARPES) data is critical .
Q. What methodological considerations resolve discrepancies between experimental and computational magnetic property data in DySe?
- Methodological Answer : Discrepancies often arise from:
- Sample Quality : Defects or impurities alter magnetic ordering. Use neutron diffraction to probe bulk magnetic structure.
- Computational Limitations : DFT+U or dynamical mean-field theory (DMFT) better captures strong electron correlations in Dy’s 4f orbitals.
- Measurement Conditions : Ensure consistency in temperature (e.g., below Néel temperature) and field strength (e.g., SQUID magnetometry under zero-field-cooled conditions). Cross-check with Mössbauer spectroscopy for hyperfine interactions .
Q. How can defect engineering in DySe be optimized to modulate electronic transport properties?
- Methodological Answer :
- Doping Strategies : Introduce aliovalent dopants (e.g., La³⁺ for Dy³⁺) to alter carrier concentrations.
- Annealing Protocols : Post-synthesis annealing in H₂/Ar atmospheres reduces selenium vacancies.
- Analytical Validation : Use Hall effect measurements for carrier mobility and scanning Kelvin probe microscopy (SKPM) for work function mapping. TEM with electron energy-loss spectroscopy (EELS) identifies defect types and densities .
Data Contradiction Analysis
Q. Why do reported bandgap values for DySe vary across studies, and how can researchers address this?
- Methodological Answer : Variations stem from:
- Synthesis Methods : Solution-based routes yield amorphous phases with wider bandgaps vs. crystalline samples from solid-state reactions.
- Measurement Techniques : UV-Vis (indirect bandgap) vs. spectroscopic ellipsometry (direct transitions).
- Computational Models : GGA underestimates, while hybrid functionals overcorrect. Standardize reporting with PLQE (photoluminescence quantum yield) and synchrotron-based XAS (X-ray absorption spectroscopy) for definitive results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
